1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a cyclohexyl group and a piperazine moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like dichloromethane and the presence of a base to facilitate the substitution reaction . The process may involve multiple steps to introduce the cyclohexyl and piperazine groups.
Industrial Production Methods
Industrial production methods for this compound are likely to follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in cyanuric chloride are replaced by amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can also undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield a variety of triazine derivatives with distinct functional groups .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the production of herbicides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound has a similar triazine core but lacks the cyclohexyl and piperazine groups.
Hexamethylmelamine: Another triazine derivative used in cancer treatment.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.
Uniqueness
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- is unique due to its combination of a cyclohexyl group and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56968-68-4 |
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Molecular Formula |
C20H29N7 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-N-cyclohexyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H29N7/c21-19-23-18(24-20(25-19)22-16-7-3-1-4-8-16)15-26-11-13-27(14-12-26)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H3,21,22,23,24,25) |
InChI Key |
FECKDZADEMHWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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